

# Application Note: Synthesis of 5-Bromo-3,3-dimethylindolin-2-one

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## Compound of Interest

Compound Name: **5-Bromo-3,3-dimethylindolin-2-one**

Cat. No.: **B174492**

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## Abstract

This document provides a detailed protocol for the synthesis of **5-Bromo-3,3-dimethylindolin-2-one**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the commercially available starting material, 5-bromoindolin-2-one. The methodology involves a sequential methylation at the C3 position of the oxindole ring, utilizing a strong base and a methylating agent. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield.

## Introduction

**5-Bromo-3,3-dimethylindolin-2-one** is a key intermediate in the synthesis of various biologically active molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the gem-dimethyl group at the C3 position can impart specific conformational constraints and metabolic stability to the final drug candidates. This protocol details a robust laboratory-scale synthesis of this important scaffold.

## Data Presentation

Table 1: Reagents and Materials

Reagent/Material	Chemical Formula	Molecular Weight ( g/mol )	Role	Supplier Suggestion
5-Bromoindolin-2-one	C <sub>8</sub> H <sub>6</sub> BrNO	212.05	Starting Material	Commercially Available
Sodium Hydride (60% dispersion in mineral oil)	NaH	24.00	Base	Chemical Supplier
Methyl Iodide	CH <sub>3</sub> I	141.94	Methylating Agent	Standard Chemical Supplier
Anhydrous Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	73.09	Solvent	Standard Chemical Supplier
Saturated aqueous Ammonium Chloride solution	NH <sub>4</sub> Cl	53.49	Quenching Agent	Prepared in-house
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	Extraction Solvent	Standard Chemical Supplier
Brine (Saturated NaCl solution)	NaCl	58.44	Washing Agent	Prepared in-house
Anhydrous Sodium Sulfate	Na <sub>2</sub> SO <sub>4</sub>	142.04	Drying Agent	Standard Chemical Supplier
Hexanes	C <sub>6</sub> H <sub>14</sub>	86.18	Recrystallization Solvent	Standard Chemical Supplier

## Experimental Protocols

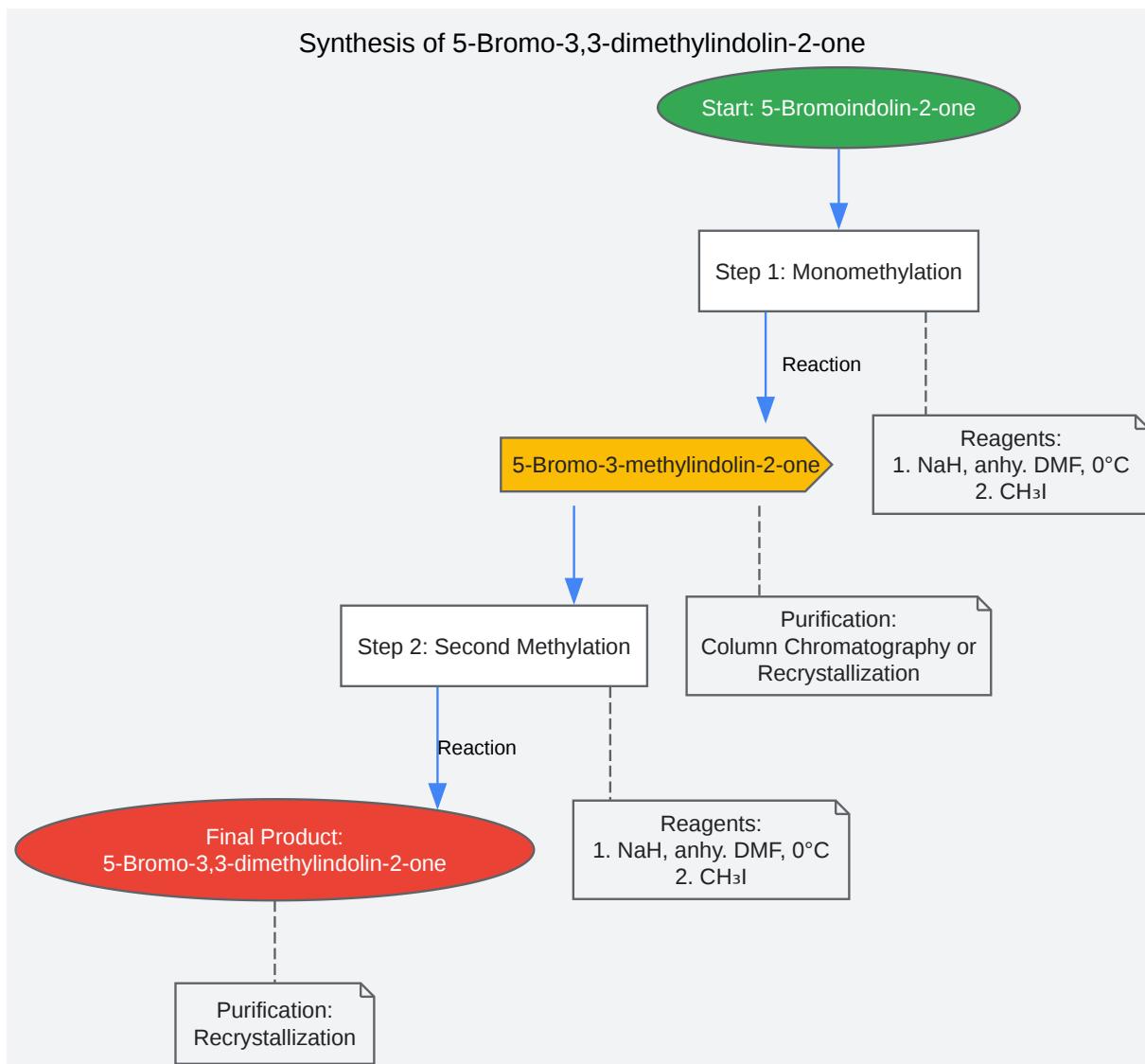
## Step 1: Synthesis of 5-Bromo-3-methylindolin-2-one

- Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromoindolin-2-one (1.0 eq).
- Inert Atmosphere: Purge the flask with dry nitrogen gas.
- Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material completely.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
- Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium enolate is indicated by the evolution of hydrogen gas.
- Methylation: Add methyl iodide (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Washing: Wash the combined organic layers with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-3-methylindolin-2-one.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

## Step 2: Synthesis of 5-Bromo-3,3-dimethylindolin-2-one

- Reaction Setup: In a similar setup as Step 1, dissolve the purified 5-bromo-3-methylindolin-2-one (1.0 eq) in anhydrous DMF.
- Inert Atmosphere: Maintain a dry nitrogen atmosphere.
- Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
- Enolate Formation: Stir the mixture at 0 °C for 30 minutes.
- Second Methylation: Add methyl iodide (1.1 eq) dropwise at 0 °C.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
- Work-up: Follow the same work-up procedure as in Step 1: quench with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes or ethanol/water) to afford pure **5-Bromo-3,3-dimethylindolin-2-one** as a solid.

## Visualization



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Caption: Experimental workflow for the synthesis of **5-Bromo-3,3-dimethylindolin-2-one**.

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